Chemical structure and properties of 5-Butyl-2-methylfuran-3-carboxylic acid
Chemical structure and properties of 5-Butyl-2-methylfuran-3-carboxylic acid
An In-Depth Technical Guide to 5-Butyl-2-methylfuran-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Butyl-2-methylfuran-3-carboxylic acid, a substituted furan derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact n-butyl isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues, general principles of heterocyclic chemistry, and established synthetic methodologies to provide a robust scientific profile. The guide covers the compound's chemical structure and physicochemical properties, offers a predictive analysis of its spectroscopic characteristics, details a plausible and detailed synthetic protocol, and discusses potential applications based on the known biological activities of the furan carboxylic acid scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, and evaluate this molecule.
Chemical Identity and Physicochemical Properties
5-Butyl-2-methylfuran-3-carboxylic acid belongs to the class of substituted furan-3-carboxylic acids. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are prevalent in a wide range of natural products and pharmacologically active compounds.[1] The carboxylic acid moiety, in particular, is a key functional group in approximately 25% of all commercial pharmaceuticals, valued for its ability to engage in hydrogen bonding and its ionizable nature at physiological pH.
The specific substitution pattern of this molecule—a butyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—defines its unique chemical space. While a dedicated CAS Registry Number for the n-butyl isomer was not identified during the literature review, its isomers, such as 5-tert-butyl-2-methylfuran-3-carboxylic acid (CAS RN: 38422-62-7), are documented.[2] The molecular formula for 5-Butyl-2-methylfuran-3-carboxylic acid is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol .[2]
Below is a diagram of the chemical structure.
Caption: Chemical structure of 5-Butyl-2-methylfuran-3-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₁₀H₁₄O₃ | Calculated |
| Molecular Weight | 182.22 g/mol | Calculated, consistent with isomers.[2][3] |
| CAS Number | Not Available | Specific for the n-butyl isomer. |
| Appearance | Predicted: White to off-white solid | Based on related furan carboxylic acids. |
| Melting Point | Not Available | The related isomer, 5-tert-butyl-2-methylfuran-3-carboxylic acid, has a melting point of 92 °C.[2] The n-butyl isomer's melting point may differ. |
| Boiling Point | Not Available | Expected to be >200 °C at atmospheric pressure. |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | General solubility for organic carboxylic acids. |
| pKa | Predicted: ~4-5 | Typical range for carboxylic acids. |
| XlogP3-AA | Predicted: ~2.5-3.0 | Estimated based on structure; indicates moderate lipophilicity. |
Spectroscopic Analysis (Predicted)
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Carboxylic Acid (-COOH): A broad singlet is anticipated in the highly deshielded region of 10-12 ppm .[4] This signal's breadth is due to hydrogen bonding, and it would disappear upon D₂O exchange.
-
Furan Ring Proton (-CH=): A singlet corresponding to the proton at the 4-position of the furan ring is expected around 6.0-6.5 ppm .
-
Butyl Group (-CH₂CH₂CH₂CH₃): The butyl chain will produce a set of signals. The alpha-methylene (-CH₂-) protons adjacent to the furan ring would be the most deshielded of the chain, likely appearing as a triplet around 2.6-2.8 ppm . The subsequent two methylene groups would appear as multiplets between 1.3-1.7 ppm , and the terminal methyl group (-CH₃) would be a triplet at approximately 0.9 ppm .
-
Methyl Group (-CH₃): The methyl group at the 2-position of the furan ring is expected to be a sharp singlet around 2.3-2.5 ppm .
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum provides complementary structural information.
-
Carboxyl Carbon (-COOH): This carbonyl carbon is expected in the 165-175 ppm region.[4]
-
Furan Ring Carbons: Four distinct signals are expected for the furan ring carbons. The oxygen-bound carbons (C2 and C5) will be the most deshielded, appearing in the 140-160 ppm range. The other two carbons (C3 and C4) would appear further upfield.
-
Butyl Group Carbons: Four signals corresponding to the butyl chain carbons are expected between 13-35 ppm .
-
Methyl Group Carbon: The methyl carbon at C2 should appear around 10-15 ppm .
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group.
-
O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear between 1680-1720 cm⁻¹ .[4]
-
C-O Stretch & O-H Bend: Absorptions related to the C-O stretching and O-H bending of the carboxylic acid are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
-
Furan Ring Vibrations: C=C and C-O-C stretching vibrations of the furan ring will contribute to signals in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹ .
Synthesis and Purification
There are several established methods for the synthesis of substituted furans, including the Paal-Knorr[5][6], and Feist-Benary syntheses.[7][8][9] The Feist-Benary synthesis is particularly well-suited for preparing furan-3-carboxylates from readily available starting materials. It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[10]
A plausible synthetic route to 5-Butyl-2-methylfuran-3-carboxylic acid is outlined below.
Caption: Proposed workflow for the synthesis of 5-Butyl-2-methylfuran-3-carboxylic acid via a modified Feist-Benary approach.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize Ethyl 5-butyl-2-methylfuran-3-carboxylate, followed by hydrolysis to the target carboxylic acid.
Part A: Synthesis of Ethyl 5-butyl-2-methylfuran-3-carboxylate
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or pyridine.
-
Causality: Pyridine can act as both the solvent and the mild base required to generate the nucleophilic enolate from ethyl 3-oxobutanoate without causing significant hydrolysis of the ester.[7]
-
-
Addition of Halo-ketone: To the stirring solution, add 1-chloro-2-hexanone (1.0 eq) dropwise at room temperature. The butyl group of this reagent will become the substituent at the 5-position of the furan.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Mechanism Insight: The reaction proceeds via initial Sₙ2 alkylation of the enolate onto the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic furan ring.[8]
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, Ethyl 5-butyl-2-methylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.
Part B: Hydrolysis to 5-Butyl-2-methylfuran-3-carboxylic acid
-
Saponification: Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) and heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification and Drying: The crude 5-Butyl-2-methylfuran-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Dry the final product under vacuum to yield a crystalline solid.
Potential Applications and Biological Relevance
The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] While 5-Butyl-2-methylfuran-3-carboxylic acid itself has not been extensively studied, its structural class suggests several promising avenues for research and development.
-
Antimicrobial Agents: Numerous furan carboxylic acid derivatives have demonstrated significant antibacterial and antifungal properties.[11] For instance, the natural product 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) and its synthetic derivatives have shown potent inhibitory effects against plant pathogens like Botrytis cinerea.[11] The combination of the lipophilic butyl chain and the acidic pharmacophore in the target molecule makes it a candidate for evaluation as a novel antimicrobial.
-
Anti-inflammatory and PDE4 Inhibition: A series of 5-phenyl-2-furan derivatives have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory pathways.[12] Inhibition of PDE4 is a validated strategy for treating inflammatory diseases such as asthma and COPD. The core furan carboxylic acid structure could serve as a scaffold for developing new PDE4 inhibitors.
-
Anticancer Activity: Furan-based compounds have also emerged as promising anticancer agents.[13] Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.[13] The specific substitution pattern of 5-Butyl-2-methylfuran-3-carboxylic acid could be explored for cytotoxic activity against various cancer cell lines.
-
Chemical Building Block: As a functionalized heterocycle, this molecule can serve as a valuable intermediate in the synthesis of more complex molecules, including polymers and advanced materials.[14]
Safety and Handling
No specific safety data for 5-Butyl-2-methylfuran-3-carboxylic acid is available. However, based on the data for its isomer, 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, general laboratory precautions should be observed.[3]
-
Hazard Classification (Predicted): Acute Toxicity, Oral (Category 4).[3]
-
GHS Pictogram (Predicted): GHS07 (Exclamation Mark).
-
Hazard Statements (Predicted): H302: Harmful if swallowed.[3]
-
Precautionary Statements (Predicted):
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Butyl-2-methylfuran-3-carboxylic acid represents a molecule with significant, albeit underexplored, potential. While direct experimental data is sparse, this guide has established a solid foundation for its study by leveraging data from related isomers and fundamental chemical principles. A reliable synthetic pathway via the Feist-Benary reaction has been proposed, providing a clear route to obtaining the material for further investigation. The known biological activities associated with the furan carboxylic acid scaffold strongly suggest that this compound warrants evaluation as a potential therapeutic agent, particularly in the areas of infectious and inflammatory diseases. This guide serves as a starting point for researchers poised to explore the chemical and biological properties of this intriguing heterocyclic compound.
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